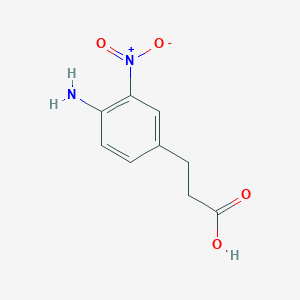

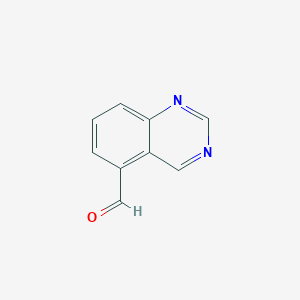

![molecular formula C15H12O4 B1612077 4'-(Carboxymethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 868394-58-5](/img/structure/B1612077.png)

4'-(Carboxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

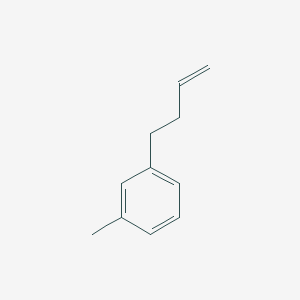

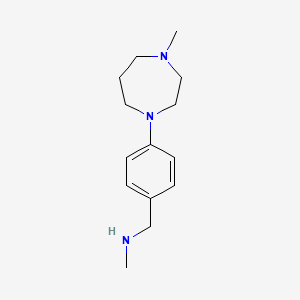

4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the molecular formula C15H12O41. It has a molecular weight of 256.25 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid. However, it’s worth noting that similar compounds, such as 4-(Carboxymethyl)phenylboronic acid, are often used in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds2.Molecular Structure Analysis

The molecular structure of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid consists of a biphenyl core with carboxymethyl groups attached to the 4’ and 3 positions3.

Chemical Reactions Analysis

Specific chemical reactions involving 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid are not available in the sources I found. However, carboxylic acids typically undergo reactions such as esterification, amide formation, and decarboxylation.Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid include a density of 1.3±0.1 g/cm³, a boiling point of 494.5±38.0 °C at 760 mmHg, and a flash point of 267.0±23.3 °C3. It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds3.Aplicaciones Científicas De Investigación

-

Preparation of Hydantoin-Derived Autotaxin Inhibitors

-

Synthesis of Reactive Oxygen Species (ROS)-Sensitive and H2O2-Eliminating Materials

-

Synthesis of 5-aryl-2-aminopyridine derived FLT3 kinase inhibitors

-

Fabrication of Covalent Organic Frameworks (COFs)

- Application: A similar compound, 4,4′-diamino-[1,1’-biphenyl]-3,3’-dicarboxylic acid (DBA), can be used in the fabrication of carboxyl-containing COFs .

- Method: The specific synthesis procedures would involve the polymerization of DBA with 1,3,5-triformylphloroglucinol (TP) .

- Results: The resulting COFs could potentially be used as molecular sieves to adsorb, remove, or separate a wide range of substances .

-

Synthesis of 4-(Carboxymethyl)phenylboronic acid

-

Fabrication of Boronic Acid-Based Sensors

Safety And Hazards

While specific safety data for 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is not available, similar compounds such as 4-(Carboxymethyl)phenylboronic acid are considered hazardous. They may cause skin and eye irritation, and may be harmful if swallowed4. They may also cause respiratory irritation4.

Direcciones Futuras

The future directions for the use of this compound are not specified in the sources I found. However, given its structural features, it could potentially be explored in various chemical reactions or as a building block in the synthesis of more complex molecules. Further research and experimentation would be needed to determine its potential applications.

Propiedades

IUPAC Name |

3-[4-(carboxymethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)8-10-4-6-11(7-5-10)12-2-1-3-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTECIBDMZQPWSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594347 |

Source

|

| Record name | 4'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Carboxymethyl)phenyl]benzoic acid | |

CAS RN |

868394-58-5 |

Source

|

| Record name | 4'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.